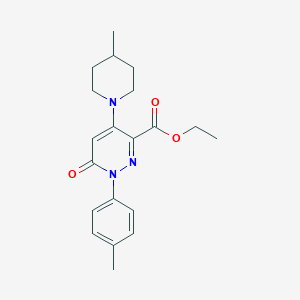
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C20H25N3O3 and its molecular weight is 355.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(4-methylpiperidin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with a CAS Number of 922068-11-9, is a compound of interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This article delves into the biological activity of this compound, presenting data from various studies, including its effects on cholinergic systems and potential applications in neuropharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C20H25N3O3 with a molecular weight of 355.4 g/mol. Its structure features a dihydropyridazine core, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O3 |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 922068-11-9 |
Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's role as an AChE inhibitor. AChE plays a crucial role in the breakdown of acetylcholine in the synaptic cleft, thus regulating cholinergic neurotransmission. Inhibition of this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
- In Vitro Studies : The compound has been shown to significantly inhibit AChE activity in vitro. For instance, a study reported that it exhibited an IC50 value comparable to standard AChE inhibitors like donepezil .
- In Vivo Studies : Animal models have demonstrated that administration of the compound leads to improved cognitive functions associated with enhanced cholinergic activity. It was noted that the compound reduced escape latency in spatial memory tests, indicating its potential as a cognitive enhancer .
Cognitive Enhancement
The cognitive-enhancing properties of this compound have been evaluated through various behavioral assays:
- Morris Water Maze Test : In this test, animals treated with the compound showed significantly reduced latency times compared to control groups, suggesting improved spatial learning and memory capabilities.
- Passive Avoidance Test : The compound also demonstrated efficacy in enhancing memory retention in this test, further supporting its role as a cognitive enhancer.
Antioxidant Activity
In addition to its AChE inhibitory effects, preliminary studies suggest that the compound may possess antioxidant properties. This could play a role in mitigating oxidative stress-related neuronal damage, which is often observed in neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have investigated the biological effects of this compound:
- Study on Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease (APPswe/PSEN1), treatment with the compound resulted in significant improvements in learning and memory tasks compared to untreated controls .
- Mechanistic Insights : Research has indicated that the compound's mechanism may involve modulation of cholinergic pathways and enhancement of synaptic plasticity through AChE inhibition .
Propriétés
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-(4-methylpiperidin-1-yl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-26-20(25)19-17(22-11-9-15(3)10-12-22)13-18(24)23(21-19)16-7-5-14(2)6-8-16/h5-8,13,15H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZVDRQEVVZYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N2CCC(CC2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














